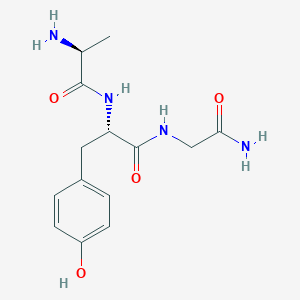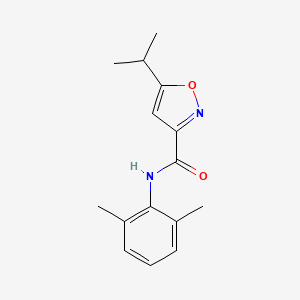
4,5-Dichloro-6-ethyl-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-6-ethyl-2-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of chlorine atoms at positions 4 and 5, an ethyl group at position 6, and a methyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-6-ethyl-2-methylpyrimidine typically involves the chlorination of 6-ethyl-2-methylpyrimidine. The reaction is carried out using chlorine gas or a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and scalability of the synthesis. The final product is typically purified through recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-6-ethyl-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dechlorinated derivatives.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form more complex pyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-amino-5-chloro-6-ethyl-2-methylpyrimidine or 4,5-dimercapto-6-ethyl-2-methylpyrimidine can be obtained.
Oxidation Products: Pyrimidine N-oxides are the major products formed during oxidation.
Reduction Products: Dechlorinated pyrimidine derivatives are obtained through reduction.
Scientific Research Applications
4,5-Dichloro-6-ethyl-2-methylpyrimidine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-ethyl-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and alkyl groups on the pyrimidine ring influence its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access and catalytic function. Additionally, it may modulate signaling pathways by binding to receptors and altering their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but lacks the ethyl group at position 6.
4,6-Dichloro-2-methylpyrimidine: Similar but lacks the ethyl group at position 6 and has chlorine at position 6 instead of 5.
2,4-Dichloro-5-methylpyrimidine: Similar but has a methyl group at position 5 instead of an ethyl group at position 6.
Uniqueness
4,5-Dichloro-6-ethyl-2-methylpyrimidine is unique due to the specific combination of chlorine, ethyl, and methyl substitutions on the pyrimidine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8Cl2N2 |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
4,5-dichloro-6-ethyl-2-methylpyrimidine |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-5-6(8)7(9)11-4(2)10-5/h3H2,1-2H3 |
InChI Key |
VPDPZFGGJULEDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



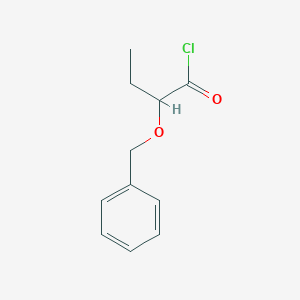

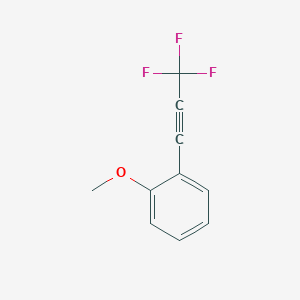
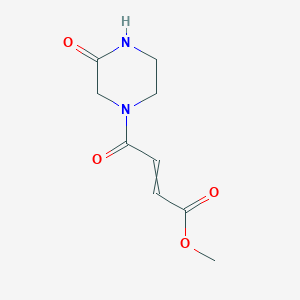
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)

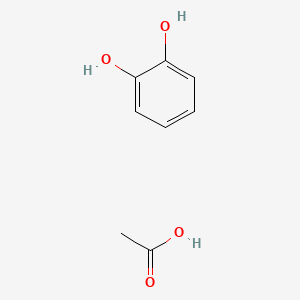
![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
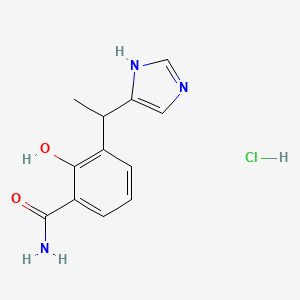
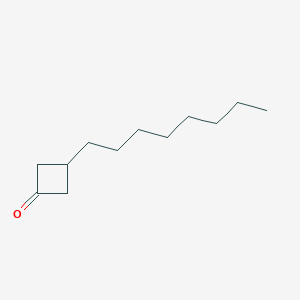
![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)
